Lys-Bradykinin acetate molecular weight and chemical structure
Lys-Bradykinin acetate molecular weight and chemical structure
An In-Depth Technical Guide to Lys-Bradykinin Acetate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Lys-Bradykinin acetate, also known as Kallidin, a critical bioactive peptide in the Kallikrein-Kinin System. Designed for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, mechanism of action, and practical applications, ensuring a deep and functional understanding for laboratory use.
Core Physicochemical Properties of Lys-Bradykinin Acetate
Lys-Bradykinin is a decapeptide hormone, distinguished from the nonapeptide Bradykinin by an additional N-terminal lysine residue.[1][2] This structural difference is crucial to its biological activity and receptor interaction. For laboratory applications, it is commonly supplied as an acetate salt to improve stability and solubility in aqueous solutions.
The fundamental properties are summarized below for clarity and quick reference.
| Property | Lys-Bradykinin (Free Base) | Lys-Bradykinin Acetate |
| Synonyms | Kallidin, Lysyl-bradykinin[3] | - |
| Amino Acid Sequence | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg[1][2] | KRPPGFSPFR |
| Molecular Formula | C₅₆H₈₅N₁₇O₁₂[3][4] | C₅₈H₈₉N₁₇O₁₄[5][6] |
| Molecular Weight | 1188.39 g/mol [3] | 1248.43 g/mol [5][6] |
| CAS Number | 342-10-9[3] | 84640-50-6[6] |
Chemical Structure
The primary structure of Lys-Bradykinin is the linear sequence of ten amino acids: Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . The N-terminal lysine is the key differentiator from Bradykinin and is critical for its interaction with specific receptors and enzymes.[7]
The Significance of the Acetate Salt Form
For research purposes, peptides like Lys-Bradykinin are frequently prepared as acetate or trifluoroacetate (TFA) salts. This is a direct consequence of the purification process, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which uses acetic acid or TFA in the mobile phase.
Causality Behind the Salt Form:
-
Enhanced Solubility: The salt form increases the peptide's polarity, significantly improving its solubility in water and physiological buffers, which is essential for preparing stock solutions and experimental reagents.
-
Improved Stability: The acetate counter-ion can help stabilize the peptide in its solid, lyophilized form, extending its shelf life by preventing degradation.
-
Accurate Quantification: The presence of a defined salt allows for more accurate calculation of the peptide's concentration based on the total weight of the product, which includes the peptide, counter-ions, and residual water. Researchers must always account for the mass of the counter-ion when calculating molar concentrations.
Mechanism of Action and Pharmacology: A Dual-Role Ligand
Lys-Bradykinin is an endogenous agonist for bradykinin receptors, which are G-protein coupled receptors (GPCRs).[8] There are two primary subtypes, B1 and B2, which have distinct expression patterns and roles in physiology and pathology.[2][9]
-
Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in a wide range of healthy tissues.[9] Lys-Bradykinin is a potent agonist for the B2 receptor, exhibiting high binding affinity (Ki = 0.63 nM for human B2R). Its activation is responsible for acute physiological responses such as vasodilation, smooth muscle contraction, and increased vascular permeability.[8][10]
-
Bradykinin B1 Receptor (B1R): In contrast, the B1 receptor is expressed at very low levels in healthy tissues. Its expression is significantly upregulated in response to tissue injury, inflammation, or neurodegeneration.[2][9] While Lys-Bradykinin itself has a lower affinity for B1R, its metabolite, des-Arg¹⁰-kallidin , is a highly potent and selective agonist for the B1 receptor.[1][2] This metabolite is formed when carboxypeptidases cleave the C-terminal arginine from Lys-Bradykinin. This conversion mechanism makes Lys-Bradykinin a crucial precursor for activating inflammatory and chronic pain pathways mediated by the B1R.
B1 Receptor Signaling Pathway
The activation of the B1 receptor by its agonist (e.g., des-Arg¹⁰-kallidin) initiates a signaling cascade that is central to inflammatory responses. The diagram below illustrates this pathway.
Caption: B1 Receptor signaling cascade upon agonist binding.
Synthesis and Quality Control for Research Applications
The reliability of experimental data hinges on the purity and identity of the reagents used. For peptides like Lys-Bradykinin acetate, this is achieved through a controlled synthesis and rigorous quality control process.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for producing synthetic peptides. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. This method allows for high efficiency and the straightforward removal of excess reagents and byproducts by simple washing steps.
Purification and Validation: A Self-Validating System
Trustworthiness in a research-grade peptide is established through a multi-step validation process.
-
Purification via RP-HPLC: After cleavage from the resin, the crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography. This separates the full-length, correct peptide sequence from shorter, truncated, or modified sequences generated during synthesis. The purity is typically assessed by the peak area of the target peptide on the HPLC chromatogram, with research-grade peptides often exceeding 98% purity.[11]
-
Identity Confirmation via Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed using Mass Spectrometry. This analysis verifies that the peptide has the correct amino acid composition by matching the experimentally observed mass to the theoretically calculated mass (1248.43 Da for the acetate form).
-
Amino Acid Analysis (AAA): For certain applications requiring absolute quantification, AAA can be performed to determine the exact amount of peptide by hydrolyzing it into its constituent amino acids and quantifying each one.
This workflow ensures that the final product is the correct molecule at a known purity, providing a trustworthy reagent for reproducible experiments.
Experimental Protocol: In Vitro B1/B2 Receptor Activation Assay
A common application of Lys-Bradykinin is to characterize the functional response of cells expressing bradykinin receptors. A calcium mobilization assay is a robust method to measure receptor activation, as both B1 and B2 receptors couple to Gαq, leading to an increase in intracellular calcium.
Objective: To measure the dose-dependent activation of B1 or B2 receptors by Lys-Bradykinin acetate in a cell-based assay.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells (or another suitable host cell line) stably expressing either the human B1 receptor or the human B2 receptor.
-
Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
For B1R-expressing cells, it may be necessary to induce receptor expression by treating with an inflammatory stimulus like Interleukin-1β (IL-1β) for 4-6 hours prior to the assay, as B1R expression is inducible.
-
-
Preparation of Reagents:
-
Peptide Stock Solution: Prepare a 10 mM stock solution of Lys-Bradykinin acetate in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Prepare a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Seed the cells into a black, clear-bottom 96-well microplate and grow to ~90% confluency.
-
Remove culture medium and load the cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Prepare a serial dilution of Lys-Bradykinin acetate in assay buffer at 10x the final desired concentrations.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Add the Lys-Bradykinin dilutions to the wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to a maximum agonist concentration or a positive control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).
-
Experimental Workflow Diagram
Caption: Workflow for a cell-based calcium mobilization assay.
Conclusion
Lys-Bradykinin acetate is a fundamental tool for investigating the Kallikrein-Kinin system. Its dual action, directly activating the B2 receptor and serving as a precursor for the potent B1 agonist des-Arg¹⁰-kallidin, makes it invaluable for studying both acute physiological processes and chronic inflammatory conditions. A thorough understanding of its physicochemical properties, the significance of its salt form, and adherence to validated experimental protocols are paramount for generating reliable and reproducible scientific data. Future research will continue to explore the therapeutic potential of modulating the B1 and B2 receptor pathways in diseases ranging from cardiovascular disorders to chronic pain and cancer.[8]
References
- TargetMol.
- Grokipedia. Kallidin.
- PubChem. Kallidin | C56H85N17O12 | CID 5311111.
- MedChemExpress. Bradykinin Receptor | Agonists Antagonists.
- Wikipedia. Kallidin.
- Gentaur.
- Cayman Chemical. Kallidin (380-389) (human, porcine, bovine)
- Tocris Bioscience. Lys-Bradykinin | CAS 342-10-9 | Kallidin.
- Prime Scholars. Role of Kallidin in the Bioactive Peptides in Physiological Processes.
- PubMed. High-affinity binding of peptide agonists to the human B1 bradykinin receptor depends on interaction between the peptide N-terminal L-lysine and the fourth extracellular domain of the receptor.
- Bachem Products. Lys-Bradykinin.
- Sigma-Aldrich.
- Sigma-Aldrich.
- APExBIO. Bradykinin (acetate)
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Kallidin - Wikipedia [en.wikipedia.org]
- 3. Kallidin | C56H85N17O12 | CID 5311111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Lys-Bradykinin acetate | Bradykinin Receptor | TargetMol [targetmol.com]
- 6. gentaur.com [gentaur.com]
- 7. High-affinity binding of peptide agonists to the human B1 bradykinin receptor depends on interaction between the peptide N-terminal L-lysine and the fourth extracellular domain of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. scientificlabs.ie [scientificlabs.ie]
